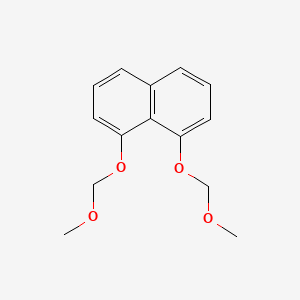

1,8-Bis(methoxymethoxy)naphthalene

Description

Significance of 1,8-Naphthalene Scaffolds in Organic Chemistry

The naphthalene (B1677914) system, composed of two fused benzene (B151609) rings, provides a rigid and planar framework for chemical synthesis. When substituents are placed at the 1 and 8 positions, a configuration known as peri-substitution, they are forced into close spatial proximity, typically around 2.5 Å apart. researchgate.net This enforced closeness is in stark contrast to ortho-substituents on a single benzene ring and leads to significant steric strain and unusual electronic interactions between the substituents. researchgate.netontosight.ai

This unique geometric constraint is not merely a structural curiosity but a powerful tool in chemical design. ontosight.ai It can be harnessed to:

Create "Sponges": The most famous example is 1,8-bis(dimethylamino)naphthalene (B140697), trademarked as Proton Sponge®. wikipedia.orgnih.gov The proximity of the two basic nitrogen atoms makes the protonated form exceptionally stable, as the proton is chelated between them, resulting in an unusually high basicity for an amine. wikipedia.orgnih.gov This principle has been extended to create "hydride sponges" and other reagents with unique affinities. researchgate.net

Stabilize Reactive Species: The rigid naphthalene backbone can be used to stabilize otherwise fleeting chemical environments and bonding situations, allowing for the isolation and study of unusual molecular structures. ontosight.ai

Develop Advanced Materials: The defined orientation of substituents makes 1,8-naphthalimide (B145957) derivatives, for example, valuable in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other functional materials. rsc.org

The study of peri-substituted naphthalenes continues to be an active area of research, with ongoing discussions about the nature of the bonding and repulsive interactions between the peri-atoms. nih.govnih.gov

Role of Methoxymethoxy (MOM) Ethers as Protecting Groups in Organic Synthesis

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. This temporary blocking is achieved using a "protecting group." For hydroxyl groups (-OH), one of the most common protecting groups is the methoxymethyl (MOM) ether. nih.govgoogle.com

The MOM group (CH₃OCH₂–) is an acetal (B89532) that is introduced by reacting an alcohol with a reagent like chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base. google.com The resulting MOM ether has several advantageous properties:

Stability: It is stable across a wide pH range (typically pH 4-12) and is inert to many common reagents, including oxidants, reductants, and organometallic reagents. nih.gov

Cleavage: Despite its stability, the MOM group is readily removed under acidic conditions (acid hydrolysis) to regenerate the original alcohol. nih.govgoogle.com This selective removal is crucial for the successful application of protecting group strategies.

The MOM ether's reliability and mild removal conditions have made it a staple in the synthesis of complex natural products and pharmaceuticals. researchgate.net

Contextualization of 1,8-Bis(methoxymethoxy)naphthalene within the Naphthalene and Acetal Ether Chemical Space

This compound is a molecule that combines the key features of the two classes of compounds discussed above. It possesses the rigid 1,8-disubstituted naphthalene core, and its substituents are two MOM-protected hydroxyl groups.

This structure positions it primarily as a stable, protected precursor to 1,8-dihydroxynaphthalene. The free diol is an important ligand in coordination chemistry and a valuable building block in synthesis, but its acidic hydroxyl groups and susceptibility to oxidation can complicate its use. By protecting the hydroxyl groups as MOM ethers, the this compound molecule allows the naphthalene scaffold to be carried through various reaction conditions that the free diol would not tolerate. The MOM groups can then be removed in a final step to reveal the desired 1,8-dihydroxynaphthalene. Its utility, therefore, lies in its ability to act as a stable intermediate, enabling more complex synthetic manipulations on the naphthalene core.

Research Findings on this compound

While its primary role is as a synthetic intermediate, specific data on this compound has been reported.

Synthesis

A common and logical method for the synthesis of this compound involves the reaction of 1,8-dihydroxynaphthalene with a suitable methoxymethylating agent. Typically, this would be chloromethyl methyl ether (MOM-Cl) in the presence of a hindered base such as N,N-diisopropylethylamine (DIPEA) in an inert solvent like dichloromethane. The base neutralizes the HCl generated during the reaction.

Spectroscopic and Structural Data

The identity and purity of this compound can be confirmed by standard spectroscopic methods.

NMR Spectroscopy: In ¹H NMR, the spectrum would be expected to show characteristic signals for the aromatic protons on the naphthalene ring, a singlet for the two equivalent O-CH₂-O methylene (B1212753) groups, and a singlet for the two equivalent methoxy (B1213986) (O-CH₃) groups.

Mass Spectrometry: GC-MS data is available for this compound, which would show the molecular ion peak corresponding to its molecular weight. nih.gov

Infrared Spectroscopy: The IR spectrum would be characterized by the absence of a broad O-H stretching band (which would be present in the diol precursor) and the presence of strong C-O stretching bands for the ether linkages. nih.gov

The solid-state structure of this compound has been determined by X-ray crystallography, and its data is available in the Cambridge Crystallographic Data Centre (CCDC number 220283). nih.gov This structural analysis provides precise information on bond lengths, bond angles, and the conformation of the methoxymethoxy groups relative to the naphthalene plane, which is distorted due to the steric pressure of the peri-substituents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₄H₁₆O₄ | nih.gov |

| Molecular Weight | 248.27 g/mol | nih.gov |

| CAS Number | 172915-62-7 | nih.gov |

| Appearance | White to almost white crystalline powder | (for a related compound) |

| Melting Point | 70-71 °C | nih.gov (from a supplier) |

Structure

3D Structure

Properties

IUPAC Name |

1,8-bis(methoxymethoxy)naphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-15-9-17-12-7-3-5-11-6-4-8-13(14(11)12)18-10-16-2/h3-8H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXRUALOXQBDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC2=C1C(=CC=C2)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,8 Bis Methoxymethoxy Naphthalene

Synthesis Routes to 1,8-Bis(methoxymethoxy)naphthalene from 1,8-Naphthalenediol

The primary and most direct method for the synthesis of this compound is the etherification of 1,8-naphthalenediol. This process involves the protection of the two hydroxyl groups on the naphthalene (B1677914) scaffold.

The etherification of 1,8-naphthalenediol is commonly achieved through a reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a suitable base. organic-chemistry.orgnih.govorgsyn.org The base is crucial for deprotonating the hydroxyl groups of the 1,8-naphthalenediol, thereby forming the more nucleophilic alkoxide ions. These alkoxides then readily react with the electrophilic chloromethyl methyl ether in a nucleophilic substitution reaction to form the desired this compound.

The choice of base and solvent can influence the reaction's efficiency. Common bases used for this transformation include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction is typically carried out at moderate temperatures to ensure complete conversion while minimizing potential side reactions. The use of phase-transfer catalysts can also facilitate the reaction, particularly when dealing with sparingly soluble reagents.

| Reactants | Reagents | Product | Yield | Reference |

| 1,8-Naphthalenediol | Chloromethyl methyl ether, Base (e.g., NaH, K2CO3) | This compound | High | organic-chemistry.orgnih.govorgsyn.org |

Regioselective Functionalization via Directed Ortho-Metalation (DoM)

The methoxymethyl (MOM) ether groups in this compound are powerful directing groups for ortho-lithiation, a specific type of directed metalation (DoM). harvard.eduuwindsor.ca This strategy allows for the regioselective introduction of various functional groups at the positions adjacent (ortho) to the MOM-protected hydroxyl groups, namely the 2- and 7-positions of the naphthalene ring.

The process of directed ortho-metalation involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). researchgate.netnih.govresearchgate.netrsc.org The MOM groups direct the deprotonation to the adjacent 2- and 7-positions, forming a dilithiated intermediate. This reactive species can then be "quenched" by reacting it with a variety of electrophiles, leading to the introduction of new substituents at these specific positions. dal.ca

The choice of the organolithium reagent and reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields and selectivity. For instance, the use of sec-BuLi/TMEDA at low temperatures (e.g., -78 °C) is a common and effective combination for achieving dilithiation. researchgate.netnih.gov

A significant application of the directed ortho-metalation of this compound is the synthesis of 2,7-diformyl-1,8-bis(methoxymethoxy)naphthalene. nih.gov Following the dilithiation step, the reaction mixture is quenched with an appropriate formylating agent, such as N,N-dimethylformamide (DMF). This reaction introduces formyl (-CHO) groups at the 2- and 7-positions of the naphthalene core. This diformyl derivative is a versatile building block for the synthesis of more complex molecules, including macrocycles and ligands for coordination chemistry.

| Starting Material | Reagents | Product | Reference |

| This compound | 1. sec-BuLi, TMEDA2. DMF | 2,7-Diformyl-1,8-bis(methoxymethoxy)naphthalene | nih.gov |

Beyond formylation, the dilithiated intermediate of this compound can be quenched with a range of other electrophiles. For example, reaction with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) results in the formation of 2,7-bis(trimethylsilyl)-1,8-bis(methoxymethoxy)naphthalene. This silylation can be useful for subsequent cross-coupling reactions or for modifying the electronic properties of the naphthalene system.

Other electrophiles that can be employed include alkyl halides, carbon dioxide (to introduce carboxylic acid groups), and sources of halogens (e.g., iodine or bromine), leading to a wide array of 2,7-disubstituted this compound derivatives. dal.ca

| Starting Material | Electrophile | Product |

| Dilithiated this compound | Trimethylsilyl chloride (TMSCl) | 2,7-Bis(trimethylsilyl)-1,8-bis(methoxymethoxy)naphthalene |

| Dilithiated this compound | Carbon dioxide (CO2) | 2,7-Dicarboxy-1,8-bis(methoxymethoxy)naphthalene |

| Dilithiated this compound | Iodine (I2) | 2,7-Diiodo-1,8-bis(methoxymethoxy)naphthalene |

Cross-Coupling Reactions Involving this compound Derivatives

Derivatives of this compound, particularly those functionalized with halogens (e.g., bromo or iodo groups) at the 2- and 7-positions, are valuable substrates for palladium-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

For instance, a 2,7-dihalo-1,8-bis(methoxymethoxy)naphthalene can be coupled with boronic acids (Suzuki-Miyaura), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups, respectively. These transformations are instrumental in the synthesis of complex organic materials, ligands for catalysis, and biologically active molecules. The MOM-protected hydroxyl groups are generally stable under the conditions of these cross-coupling reactions and can be deprotected in a subsequent step if desired.

Suzuki Coupling and Related Methodologies

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. While direct examples of Suzuki coupling involving this compound are not extensively documented in readily available literature, the reactivity of similar naphthalene-based compounds provides a strong basis for predicting its behavior in such transformations. The general scheme for a Suzuki coupling reaction involves the coupling of an organoborane with a halide or triflate in the presence of a palladium catalyst and a base.

Research on related naphthalene scaffolds, such as naphthalene-1,8-diaminato (dan)-substituted arylboron compounds and various bromo-naphthalene derivatives, offers valuable insights into the likely conditions for successful Suzuki coupling of this compound derivatives. nih.govnih.gov For instance, the palladium-catalyzed coupling of a bromo-naphthalene precursor has been successfully employed to generate diverse chemical libraries. nih.gov

In a typical setup, a derivative of this compound, for example, a halogenated version, would be reacted with a boronic acid or a boronic ester. The choice of catalyst, ligand, base, and solvent is crucial for the reaction's success. Studies on the direct Suzuki-Miyaura coupling of naphthalene-1,8-diaminato (dan)-substituted cyclopropylboron compounds have shown that a combination of a palladium catalyst, such as Pd(PPh₃)₄, and a strong base like potassium tert-butoxide (t-BuOK) in a solvent like 1,4-dioxane (B91453) can be effective. researchgate.net

The following table outlines representative conditions for Suzuki-Miyaura coupling reactions on naphthalene-based substrates, which can be adapted for this compound derivatives.

| Naphthalene Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl-B(dan) | Aryl-Br | Pd(PPh₃)₄ (5 mol %) / CuTC (10 mol %) | Cs₂CO₃ | DME | 70 | up to 98 | nih.gov |

| Cyclopropyl-B(dan) | 1-Bromonaphthalene | Pd(PPh₃)₄ (5 mol %) | t-BuOK | 1,4-Dioxane | 100 | 84 | researchgate.net |

| Bromo-naphthalene sulfonamide | Various boronic acids | Not specified | Not specified | Not specified | Not specified | 0.2 - 10 µM (IC₅₀) | nih.gov |

Interactive Data Table Key:

Aryl-B(dan): Naphthalene-1,8-diaminato-substituted arylboron compound

CuTC: Copper(I) thiophene-2-carboxylate (B1233283)

DME: 1,2-Dimethoxyethane

t-BuOK: Potassium tert-butoxide

Deprotection Strategies for the Methoxymethoxy Groups

The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities due to its stability under a range of conditions and its relatively straightforward removal. The deprotection of the MOM groups in this compound to yield 1,8-dihydroxynaphthalene is a critical step in many synthetic sequences.

A variety of methods can be employed for the cleavage of MOM ethers, with the choice of reagent often depending on the sensitivity of other functional groups present in the molecule. Acid-catalyzed hydrolysis is a common approach, as MOM ethers are generally labile to acidic conditions. thieme-connect.de

More specific and milder methods have also been developed to enhance selectivity. For instance, a combination of zinc bromide (ZnBr₂) and propanethiol (n-PrSH) has been reported as a rapid and efficient system for the deprotection of MOM ethers. researchgate.net This method is noted for its high yield and selectivity, even in the presence of other protecting groups. researchgate.net

The following table summarizes different strategies for the deprotection of MOM ethers, which are applicable to this compound.

| Reagent System | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| ZnBr₂ / n-PrSH | Not specified | Rapid reaction time (<10 minutes) | High yield and selectivity, suitable for tertiary alcohols | researchgate.net |

| Acidic Conditions (e.g., HCl, TFA) | Various (e.g., THF, CH₂Cl₂) | Typically room temperature or gentle heating | Common and straightforward | thieme-connect.de |

Interactive Data Table Key:

n-PrSH: Propanethiol

TFA: Trifluoroacetic acid

THF: Tetrahydrofuran

CH₂Cl₂: Dichloromethane

Molecular Architecture, Conformation, and Spectroscopic Elucidation

Conformational Analysis of 1,8-Bis(methoxymethoxy)naphthalene

In naphthalene (B1677914), the substituents at the peri-positions (C1 and C8) are forced into close proximity, with a natural distance of approximately 2.5 Å. st-andrews.ac.ukwikipedia.org This distance is often smaller than the sum of the van der Waals radii of the substituent atoms, leading to substantial steric repulsion. wikipedia.org This forced proximity, or "peri-interaction," is a defining feature of 1,8-disubstituted naphthalenes and results in significant molecular strain. st-andrews.ac.ukresearchgate.net To alleviate this strain, the molecule distorts in several ways: the naphthalene backbone may twist or deviate from planarity, and the C1-C9-C8 bond angle may widen. nih.govnih.gov This steric clash can also influence the chemical reactivity of the substituents. nih.gov A well-known example of a molecule dominated by these effects is 1,8-bis(dimethylamino)naphthalene (B140697), or "Proton Sponge," where steric strain is relieved upon protonation between the two nitrogen atoms, making it an exceptionally strong base. wikipedia.orgrsc.org In this compound, the oxygen and methylene (B1212753) groups of the two methoxymethoxy substituents experience this repulsive force, compelling the molecule to adopt a specific three-dimensional conformation to minimize these unfavorable interactions.

The methoxymethoxy (-OCH₂OCH₃) substituents possess considerable conformational flexibility due to rotation around the C-O and O-C single bonds. This flexibility allows the substituents to orient themselves in a way that minimizes the steric repulsion inherent in the peri-substituted system. wikipedia.org The conformation of this compound is therefore a compromise between the strain of the distorted naphthalene core and the optimal arrangement of the flexible side chains.

Studies on related 1,8-disubstituted naphthalenes show that substituents twist out of the naphthalene plane to avoid steric clash. For instance, in the crystal structure of 1,8-bis(4-methoxy-3-nitrophenyl)naphthalene, the two aryl rings are twisted by approximately 65.4° from the plane of the naphthyl unit. researchgate.net Similarly, for 1,8-bis(hydroxymethyl)naphthalene, the hydroxymethyl groups adopt a conformation that minimizes interaction, resulting in significant deviations of the exterior angles at the C1 and C8 positions from the ideal 120°. nih.gov It is expected that the methoxymethoxy groups in this compound adopt a similar splayed conformation, characterized by specific C-C-O-C and C-O-C-O dihedral angles that position the terminal methyl groups away from each other and the naphthalene ring.

Crystallographic Studies for Solid-State Structural Characterization

X-ray crystallography provides definitive evidence for the solid-state structure of molecules, revealing precise bond lengths, bond angles, and dihedral angles. The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the number 220283. nih.gov

While the specific data for this compound requires accessing this database, the general findings from crystallographic studies of similar peri-substituted naphthalenes are illustrative. For example, the analysis of 1,8-bis(hydroxymethyl)naphthalene revealed that the ten carbon atoms of the naphthalene core have a slight but measurable deviation from a perfect plane. nih.gov The key structural parameters obtained from such a study would include the distance between the oxygen atoms of the methoxymethoxy groups and the torsion angles that define their orientation relative to the naphthalene ring.

The table below shows representative crystallographic data for a related peri-substituted naphthalene, 1,8-bis(4-methoxy-3-nitrophenyl)naphthalene, which demonstrates the typical structural features determined by X-ray diffraction. researchgate.net

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4cd |

| a (Å) | 13.3038 (9) |

| c (Å) | 22.7868 (11) |

| V (ų) | 4033.1 (6) |

| Z | 8 |

| Dihedral Angle (Phenyl rings) | 18.53 (5)° |

| Dihedral Angle (Phenyl to Naphthyl) | 65.40 (5)° |

| Data for 1,8-Bis(4-methoxy-3-nitrophenyl)naphthalene |

Spectroscopic Techniques for Structural Assignment and Purity Assessment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide characteristic signals that confirm its identity and purity.

¹H NMR: The proton NMR spectrum is expected to show three distinct sets of signals.

Aromatic Protons: The six protons on the naphthalene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, they will form a complex splitting pattern of doublets and triplets.

Methylene Protons (-O-CH₂-O-): The protons of the two methylene groups are chemically equivalent and are expected to produce a single sharp peak. Their chemical shift would be downfield (likely δ 5.0-5.5 ppm) due to the deshielding effect of the two adjacent oxygen atoms.

Methyl Protons (-O-CH₃): The protons of the two methyl groups are also equivalent and should give a sharp singlet, typically in the region of δ 3.4-3.8 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton.

Aromatic Carbons: The naphthalene ring will show multiple signals in the aromatic region (δ 110-160 ppm). This includes signals for the protonated carbons and the quaternary carbons (C1, C8, C9, C10). The carbons directly attached to the oxygen atoms (C1 and C8) are expected to be the most downfield in this group.

Methylene Carbon (-O-CH₂-O-): A single signal for the methylene carbon is expected around δ 90-100 ppm.

Methyl Carbon (-O-CH₃): A single signal for the methyl carbon should appear further upfield, typically around δ 55-60 ppm.

The following table summarizes the expected NMR chemical shifts for this compound based on data from similar structures and general principles. mdpi.comchemicalbook.comnih.gov

| Group | Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Naphthalene | Aromatic CH | 7.0 - 8.0 | 110 - 130 |

| Naphthalene | Quaternary C | - | 130 - 140 |

| Naphthalene | C1, C8 (C-O) | - | 150 - 160 |

| Methoxymethoxy | -O-CH₂-O- | 5.0 - 5.5 | 90 - 100 |

| Methoxymethoxy | -O-CH₃ | 3.4 - 3.8 | 55 - 60 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₄H₁₆O₄, corresponding to a molecular weight of 248.27 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 248.

The fragmentation pattern can also provide structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the ether linkages. Expected fragment ions would include:

[M - 31]⁺: Loss of a methoxy (B1213986) radical (•OCH₃).

[M - 45]⁺: Loss of a methoxymethyl radical (•CH₂OCH₃).

[M - 59]⁺: Loss of a CH₃OCH₂O radical.

These fragmentation patterns help to confirm the presence and connectivity of the methoxymethoxy substituents.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of this compound. These methods probe the vibrational energy levels of the molecule, with each vibrational mode corresponding to a specific molecular motion, such as the stretching or bending of bonds. The resulting spectra serve as a unique molecular fingerprint, allowing for the identification and structural elucidation of the compound.

While detailed experimental and theoretical vibrational spectral data for this compound are not extensively documented in publicly accessible literature, a comprehensive understanding of its vibrational characteristics can be inferred from the well-established spectra of the parent naphthalene molecule and related 1,8-disubstituted naphthalene derivatives. The substitution of methoxymethoxy groups at the peri-positions of the naphthalene core introduces new vibrational modes and influences the existing modes of the aromatic system.

The vibrational spectrum of this compound can be conceptually divided into contributions from three main structural components: the naphthalene core, the C-O-C ether linkages, and the terminal methyl groups.

Naphthalene Core Vibrations: The fundamental vibrations of the naphthalene moiety are expected to be present, albeit perturbed by the peri-substituents. These include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C Stretching: The characteristic stretching vibrations of the aromatic carbon-carbon bonds are expected in the 1650-1400 cm⁻¹ range. The substitution pattern can influence the number and position of these bands.

In-plane and Out-of-plane C-H Bending: These vibrations, which are sensitive to the substitution pattern, occur in the 1300-1000 cm⁻¹ (in-plane) and 900-650 cm⁻¹ (out-of-plane) regions, respectively.

Methoxymethoxy Group Vibrations: The introduction of the -O-CH₂-O-CH₃ groups gives rise to several characteristic vibrational modes:

C-H Stretching: The aliphatic C-H stretching vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups are anticipated in the 3000-2800 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ether linkages are a prominent feature and are expected to produce strong bands in the 1200-1000 cm⁻¹ range. Due to the presence of both aryl-ether and alkyl-ether bonds (Ar-O, O-CH₂, and O-CH₃), multiple bands may be observed in this region.

CH₂ and CH₃ Bending: The scissoring, wagging, twisting, and rocking modes of the methylene and methyl groups will contribute to the spectrum in the 1500-800 cm⁻¹ region.

The steric interaction between the two bulky methoxymethoxy groups in the peri-positions can lead to distortions of the naphthalene plane. This deviation from planarity can, in turn, affect the vibrational frequencies and the intensities of the corresponding spectral bands. For instance, in related sterically crowded 1,8-disubstituted naphthalenes, significant changes in the vibrational spectra compared to the parent naphthalene have been observed.

A summary of the expected characteristic IR absorption and Raman scattering bands for this compound, based on general spectroscopic principles and data for analogous compounds, is presented in the tables below. It is important to note that the exact peak positions and intensities can vary depending on the physical state of the sample (solid, liquid, or gas) and the specific experimental conditions.

Table 1: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretching |

| 3000-2850 | Medium-Strong | Aliphatic C-H Stretching (CH₃ and CH₂) |

| 1620-1580 | Variable | Aromatic C=C Stretching |

| 1520-1480 | Variable | Aromatic C=C Stretching |

| 1470-1440 | Medium | CH₂ Scissoring and CH₃ Asymmetric Bending |

| 1400-1370 | Medium | Aromatic C=C Stretching and CH₃ Symmetric Bending |

| 1250-1000 | Strong | C-O Stretching (Aryl and Alkyl Ethers) |

| 900-650 | Strong | Out-of-plane C-H Bending |

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 3000-2850 | Strong | Aliphatic C-H Stretching (CH₃ and CH₂) |

| 1620-1580 | Strong | Aromatic C=C Stretching |

| 1400-1350 | Strong | Naphthalene Ring Breathing |

| 1250-1000 | Medium-Weak | C-O Stretching |

| 800-700 | Medium | Naphthalene Ring Deformation |

Detailed experimental studies, ideally combining IR and Raman spectroscopy with theoretical calculations such as Density Functional Theory (DFT), would be invaluable for a precise assignment of the vibrational modes and a deeper understanding of the molecular structure and dynamics of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to modeling the electronic structure and reactivity of organic molecules. DFT is a computational method used to investigate the electronic properties of many-body systems, making it suitable for complex molecules. youtube.com For 1,8-disubstituted naphthalenes, DFT studies are crucial for understanding how the steric crowding between the peri-substituents affects the naphthalene (B1677914) core and the substituents themselves. nih.govrsc.org

The primary feature of 1,8-disubstituted naphthalenes is the steric hindrance between the groups at the peri-positions, which forces them out of the plane of the aromatic ring. nih.govresearchgate.net This distortion has significant electronic consequences. DFT calculations on related systems, such as 1,8-bis(dimethylamino)naphthalene (B140697) (a "proton sponge"), have been used to study the structure, energy, and stereodynamics of various conformers. rsc.org These studies help in understanding properties like basicity, which is dramatically influenced by the relief of strain upon protonation. rsc.org

In the case of 1,8-bis(methoxymethoxy)naphthalene, DFT could be used to model:

Molecular Geometry: To predict bond lengths, bond angles, and the crucial dihedral angles that describe the orientation of the methoxymethoxy groups relative to the naphthalene plane.

Electron Distribution: To calculate the molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and atomic charges. This information provides insight into the molecule's reactivity, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

Reactivity Descriptors: DFT can compute various reactivity indices that predict how the molecule will behave in chemical reactions.

Studies on other strained naphthalenes have shown that steric hindrance can lead to unusual reactivity, sometimes even disrupting the aromaticity of the naphthalene core under certain conditions. nih.gov DFT calculations have been instrumental in confirming the mechanisms of such unexpected rearrangements by modeling the proposed intermediates and transition states. nih.gov

Computational Analysis of Conformational Energetics

The methoxymethoxy groups in this compound are flexible, with several rotatable bonds. This flexibility means the molecule can exist in multiple conformations. Computational analysis is essential for determining the relative energies of these conformers and identifying the most stable, low-energy structures.

An increase in the distance between the C1 and C8 carbons.

A splaying of the C-substituent bonds out of the naphthalene plane.

Twisting of the naphthalene skeleton.

Computational methods can map the potential energy surface of the molecule by systematically rotating the flexible bonds and calculating the energy of each resulting geometry. This allows for the identification of energy minima (stable conformers) and the energy barriers that separate them. For instance, in disubstituted cyclohexanes, a related concept, the stability of conformers is determined by minimizing steric interactions, with bulky groups preferring equatorial positions. libretexts.org In 1,8-disubstituted naphthalenes, the energetics are dominated by the need to minimize the peri-interaction. nih.gov

A conformational analysis of this compound would likely reveal several low-energy conformers distinguished by the orientation of the methoxymethyl groups (e.g., syn vs. anti arrangements). The table below illustrates the type of data that such a computational study might produce, based on findings for analogous systems.

Table 1: Illustrative Conformational Energetics for a 1,8-Disubstituted Naphthalene This table is illustrative and does not represent actual data for this compound.

| Conformer | Description of Geometry | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

|---|---|---|---|

| Conformer A | Anti-orientation of substituents | 0.00 (Global Minimum) | 180 |

| Conformer B | Syn-orientation of substituents | +3.5 | 0 |

| Conformer C | Gauche-orientation of substituents | +1.5 | 60 |

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data (e.g., NMR, IR, UV-Vis). scirp.org By calculating these properties for a proposed structure, they can be compared with experimental spectra to confirm the molecule's identity and conformation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, often performed with DFT, can predict the chemical shifts (¹H and ¹³C) of a molecule. For a flexible molecule like this compound, calculating the NMR parameters for different low-energy conformers and comparing a Boltzmann-averaged spectrum to the experimental one can provide insight into the conformational equilibrium in solution.

IR Spectroscopy: Computational methods can calculate the vibrational frequencies and intensities of a molecule. These correspond to the peaks in an IR spectrum. The calculated frequencies are often systematically scaled to improve agreement with experimental data. This can help in assigning specific vibrational modes to observed IR bands.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum. This can help explain the color and photophysical properties of a compound.

While specific calculated spectra for this compound are not available, studies on other aromatic compounds routinely use these methods to analyze experimental results and elucidate molecular structures. scirp.org

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. By mapping the potential energy surface, chemists can identify the transition states—the highest energy points along a reaction coordinate—that connect reactants to products. rsc.orgnih.gov The energy of the transition state determines the activation energy and, therefore, the rate of the reaction.

For a molecule like this compound, theoretical studies could investigate various reactions, such as:

Deprotection: The methoxymethyl (MOM) group is a common protecting group for alcohols. A theoretical study could model the mechanism of its cleavage under acidic conditions to regenerate the parent diol, 1,8-dihydroxynaphthalene.

Electrophilic Aromatic Substitution: DFT calculations could predict the most likely site of attack by an electrophile on the naphthalene ring. The calculations would involve modeling the intermediate structures (sigma complexes) and transition states for attack at each possible position.

Rearrangements: Given the high degree of steric strain, theoretical studies could explore the possibility of molecular rearrangements under thermal or photochemical conditions, similar to those observed for other strained naphthalene derivatives. nih.gov

For example, a study on the cyclization of naphthalene-1,8-dicarboxylic acid used ab initio calculations to map the reaction pathway, identifying a transition state involving an intramolecular proton transfer that leads to the formation of the anhydride. rsc.org Similarly, the oxidation mechanism of naphthalene by hydroxyl radicals has been studied in detail using DFT and transition state theory to calculate kinetic rate constants. nih.gov These examples highlight the power of computational methods to provide deep mechanistic insight that is often difficult to obtain through experiments alone.

Applications in Advanced Organic Synthesis and Material Precursors

A Key Building Block for Polyfunctionalized Naphthalene (B1677914) Derivatives.nih.govrsc.org

The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science due to its rigid and planar aromatic system. The ability to introduce multiple functional groups onto the naphthalene core allows for the fine-tuning of its electronic, optical, and biological properties. 1,8-Bis(methoxymethoxy)naphthalene is a key starting material for accessing a wide array of polyfunctionalized naphthalene derivatives. The methoxymethyl (MOM) ether groups serve as effective protecting groups for the hydroxyl functions, which can be selectively removed under specific conditions to allow for further chemical modifications. This strategic protection is crucial for the regioselective introduction of various substituents onto the naphthalene ring system.

Precursor to Naphthalene-Based Ligand Scaffolds for Transition Metal Complexation.

The 1,8-disubstituted naphthalene framework provides a pre-organized platform for the design of bidentate ligands. The proximity of the two coordinating groups at the peri-positions can lead to the formation of stable chelate complexes with transition metals. The synthesis of such ligands often begins with this compound, which can be functionalized and then deprotected to reveal the coordinating atoms. These naphthalene-based ligands have been explored for their applications in catalysis and coordination chemistry. For instance, multidentate ligands derived from the 1,8-disubstituted naphthalene backbone have been synthesized and studied for their unique coordination properties. nih.govresearchgate.net

Synthesis of DNA-Binding Complexes and Other Bio-inspired Scaffolds.nih.gov

Naphthalene derivatives, particularly those capable of bis-intercalation, have garnered significant interest as potential DNA interactive agents for therapeutic applications. researchgate.net The rigid, planar structure of the naphthalene ring is well-suited for insertion between the base pairs of DNA. By elaborating the structure of this compound, researchers can synthesize complex molecules, such as bis-naphthalimides, which have shown promise as DNA binders. nih.govmdpi.comdoaj.org The design of these molecules often involves linking two naphthalimide units, which can be derived from functionalized naphthalene precursors. The linker length and composition are critical factors that influence the DNA binding affinity and selectivity. mdpi.comdoaj.org Molecular modeling and experimental studies have been employed to design and evaluate the DNA-binding capabilities of these synthetic scaffolds. nih.govsemanticscholar.org

| Compound Class | Linker Type | DNA Binding Affinity | Reference |

| Bis-naphthalimide | Ethylenediamine | High | mdpi.com |

| Bis-naphthalimide | 1,6-diaminohexane | Moderate | doaj.org |

| Bis-naphthalimide | 1,4-phenylenedimethanamine | Moderate | doaj.org |

| Ruthenium(II) polypyridyl complexes | 2,2′-bipyridine, 1,10-phenanthroline | Strong | semanticscholar.org |

Intermediate in the Preparation of Ortho-Naphthoquinones.

Ortho-naphthoquinones are an important class of organic compounds with diverse biological activities and applications in synthesis. The preparation of these compounds can be challenging due to the potential for side reactions. This compound can serve as a strategic starting material for the synthesis of ortho-naphthoquinones. The MOM-protected hydroxyl groups can be deprotected at a late stage in the synthetic sequence, revealing the diol which can then be oxidized to the corresponding ortho-quinone. This approach allows for the introduction of other desired functionalities onto the naphthalene ring system before the final oxidation step.

Role in Excited State Proton Transfer (ESPT) Studies.rsc.org

Excited State Proton Transfer (ESPT) is a fundamental photochemical process where a proton is transferred from one part of a molecule to another upon photoexcitation. rsc.org This process is often associated with a significant change in the fluorescence properties of the molecule, making ESPT-capable molecules useful as photophysical probes. The naphthalene framework, with its well-defined electronic transitions, provides an excellent platform for designing molecules that exhibit ESPT.

Design of Photophysical Probes based on Functionalized Naphthalene Systems.nih.gov

The functionalization of the naphthalene core allows for the creation of photophysical probes that can sense changes in their local environment, such as pH or polarity. By strategically placing proton-donating and proton-accepting groups on the naphthalene ring, researchers can design molecules that undergo ESPT upon excitation. This compound can be a precursor to such systems, where the protected hydroxyl groups are later converted to the active proton transfer sites. The study of ESPT in these naphthalene-based systems provides valuable insights into the factors that govern this ultrafast process, including the role of solvent and molecular conformation. nih.govresearchgate.netnih.gov

Exploration in Supramolecular Chemistry and Molecular Design.grafiati.com

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems that are held together by non-covalent interactions. The rigid and well-defined structure of the naphthalene unit makes it an attractive building block for the construction of supramolecular assemblies. grafiati.com 1,8-Disubstituted naphthalenes, in particular, can act as templates or guest molecules in host-guest systems. The use of 1,8-dihydroxynaphthalene, the deprotected form of this compound, has been demonstrated in the self-assembly of stable host-guest complexes with boronic acids and bipyridines. tdl.org These assemblies exhibit interesting properties, such as the ability to selectively encapsulate aromatic hydrocarbons. tdl.org The unique geometry of the 1,8-disubstituted naphthalene core plays a crucial role in directing the formation of these complex supramolecular architectures.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient and environmentally friendly methods for synthesizing 1,8-disubstituted naphthalenes. A key focus will be on transition-metal-catalyzed reactions, particularly those involving C-H activation, to introduce functional groups at the peri positions with high selectivity. researchgate.net This approach circumvents the need for pre-functionalized starting materials, reducing step counts and waste generation.

Eco-friendly strategies, such as the use of reusable catalysts and greener solvents, are also expected to gain prominence. researchgate.net For instance, developing catalytic systems that operate under milder conditions and with lower catalyst loadings will be a significant step towards sustainable chemical production. The exploration of one-pot multicomponent reactions could further streamline the synthesis of complex 1,8-naphthalene derivatives. researchgate.net

Design of Advanced Functional Materials Based on the 1,8-Naphthalene Motif

The rigid and planar structure of the 1,8-naphthalene core makes it an excellent building block for advanced functional materials. acs.orgrsc.org Future research will likely focus on incorporating this motif into polymers and other materials to create novel organic light-emitting diodes (OLEDs), fluorescent sensors, and molecular switches. rsc.orgresearchgate.netrsc.org The ability to tune the electronic and photophysical properties of these materials by modifying the substituents at the 1 and 8 positions offers a high degree of control over their performance. rsc.org

Derivatives of 1,8-naphthalimide (B145957), a related structure, have already shown promise in various applications, including as fluorescent probes for biological imaging and as components in optoelectronic devices. acs.orgrsc.orgrsc.org Research into aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AIEE) in naphthalimide-based materials is a particularly active area. acs.org

Enhanced Computational Modeling for Predictive Synthesis and Property Engineering

Computational modeling is poised to play an increasingly vital role in the study of 1,8-disubstituted naphthalenes. researchgate.netaip.org Advanced theoretical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can provide deep insights into the electronic structure, molecular geometry, and reactivity of these compounds. nih.govsamipubco.com

Future computational work will likely focus on:

Predictive Synthesis: Developing models that can accurately predict the outcomes of synthetic reactions, guiding the design of more efficient and selective synthetic routes.

Property Engineering: Simulating the electronic and optical properties of novel 1,8-naphthalene derivatives to identify candidates with desired characteristics for specific applications, such as optimized absorption and emission wavelengths for OLEDs. researchgate.net

Understanding Interactions: Investigating non-covalent interactions, such as those between substituents in the peri positions, to better understand their influence on molecular conformation and properties. mdpi.comnih.gov

Exploration of Catalytic Applications Beyond Ligand Precursors

While some 1,8-disubstituted naphthalenes have been used as ligands in catalysis, there is significant potential to explore their direct catalytic applications. The unique electronic environment created by the peri-substituents could be harnessed to facilitate novel chemical transformations.

Future research could investigate the use of 1,8-naphthalene derivatives as:

Organocatalysts: The "proton sponge" nature of compounds like 1,8-bis(dimethylamino)naphthalene (B140697), arising from the proximity of the amino groups, suggests potential applications in base-catalyzed reactions. rsc.org

Scaffolds for Catalyst Design: The rigid naphthalene (B1677914) backbone can serve as a platform for the precise positioning of catalytic functional groups, leading to catalysts with high activity and selectivity.

Photo- and Electrocatalysts: The tunable photophysical properties of 1,8-naphthalene derivatives make them promising candidates for development as catalysts in light-driven or electrochemically-driven reactions.

By pursuing these research avenues, the scientific community can unlock the full potential of the 1,8-naphthalene scaffold, leading to advancements in synthetic chemistry, materials science, and catalysis.

Q & A

Q. What synthetic methodologies are recommended for 1,8-Bis(methoxymethoxy)naphthalene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of naphthalene derivatives often involves nucleophilic substitution or condensation reactions. For 1,8-disubstituted analogs like this compound, phase-transfer catalysis (PTC) under solid-liquid conditions is effective, as demonstrated in bis-alkylation reactions of dibromo-naphthalene precursors . Optimization includes:

- Solvent selection : Dichloromethane or methanol for solubility and reactivity.

- Catalyst : Triethylamine for deprotonation or P2O5–MsOH systems for diaroylation .

- Temperature : Room temperature to mild heating (40–60°C) to avoid side reactions.

- Purification : Column chromatography or recrystallization for isolating pure products.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and electronic environments. For example, methoxy protons resonate at δ 3.5–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., weak C–H···O bonds and π-stacking) critical for stability .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers assess and mitigate risk of bias in toxicological studies of naphthalene derivatives?

Methodological Answer: Use standardized risk of bias (RoB) tools, such as the OHAT framework , which evaluates:

Q. How to resolve discrepancies between theoretical predictions and experimental data in the basicity of naphthalene derivatives?

Methodological Answer:

- DFT Calculations : Compare proton affinities (PA) and intramolecular hydrogen bonding (IHB) effects. For example, asymmetric protonation in 1,8-bisphosphazene derivatives increases PA by 9.5–14.1 kcal/mol .

- Kinetic Studies : Time-resolved NMR or UV-Vis spectroscopy to measure protonation rates, addressing steric hindrance effects .

- Experimental Validation : Correlate pKa values (e.g., in MeCN) with computational models . Discrepancies often arise from solvent effects or incomplete conformational sampling in simulations .

Q. How should contradictory findings in environmental partitioning of methoxynaphthalene derivatives be analyzed?

Methodological Answer:

- Systematic Review : Aggregate data from air, water, and soil monitoring studies, using inclusion criteria (e.g., detection limits, analytical methods) .

- Meta-Analysis : Apply statistical models to reconcile variations in partition coefficients (e.g., log Kow) due to substituent positioning .

- Sensitivity Analysis : Test hypotheses about degradation pathways (e.g., photolysis vs. microbial transformation) using isotope-labeled analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.